molecular formula C16H14ClNO4 B5631744 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole

5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole

Cat. No.: B5631744
M. Wt: 319.74 g/mol
InChI Key: HMAKKHOTAQDFCH-UHFFFAOYSA-N
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Description

5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole core substituted with a 3,4,5-trimethoxyphenyl group and a chlorine atom. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4/c1-19-13-6-9(7-14(20-2)15(13)21-3)16-18-11-8-10(17)4-5-12(11)22-16/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAKKHOTAQDFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole typically involves the condensation of 3,4,5-trimethoxyaniline with 5-chloro-2-hydroxybenzoic acid under acidic conditions to form the benzoxazole ring. This reaction is often catalyzed by a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium thiolate.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole
  • 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzimidazole
  • 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazine

Uniqueness

5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole is unique due to its specific substitution pattern and the presence of both a benzoxazole ring and a 3,4,5-trimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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